Sulfamic acid, (1,1-dimethylethyl)-
Description
Sulfamic acid, (1,1-dimethylethyl)-, also known as tert-butyl sulfamic acid, is a sulfonic acid derivative featuring a tert-butyl group (-C(CH₃)₃) attached to the sulfamic acid backbone. This structural modification introduces steric bulk and lipophilic characteristics, distinguishing it from simpler sulfamic acid analogs.
Properties
CAS No. |
54369-42-5 |
|---|---|
Molecular Formula |
C4H11NO3S |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
tert-butylsulfamic acid |
InChI |
InChI=1S/C4H11NO3S/c1-4(2,3)5-9(6,7)8/h5H,1-3H3,(H,6,7,8) |
InChI Key |
WMIPQQYNIJABHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, (1,1-dimethylethyl)-, typically involves the reaction of tert-butylamine with sulfur trioxide or chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{(CH}_3\text{)_3CNH}_2 + \text{SO}_3 \rightarrow \text{(CH}_3\text{)_3CNSO}_3\text{H} ]
In this reaction, tert-butylamine reacts with sulfur trioxide to form tert-butyl sulfamic acid. The reaction is usually conducted at low temperatures to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of sulfamic acid, (1,1-dimethylethyl)-, involves the use of large-scale reactors where tert-butylamine is reacted with sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction mixture is then purified through crystallization or distillation to obtain the pure product. The industrial process is designed to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Sulfamic acid, (1,1-dimethylethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfamic acid group to an amine group.
Substitution: The sulfamic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chlorine, bromine, and chlorates are commonly used oxidizing agents for sulfamic acid derivatives.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution Reactions: Various nucleophiles can be used to substitute the sulfamic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
It appears you're asking for information on the applications of "Sulfamic acid, (1,1-dimethylethyl)-", also known as tertiary butyl sulfonic acid. Here's a breakdown of its applications, based on the provided search results:
General Applications:
- Tertiary butyl sulfonic acid has applications in various industries, including food and beverage packaging, textile processing, pharmaceuticals, oil fields, and construction .
- It is also used in construction chemicals, hydrogels for medical purposes, personal care products, emulsion coatings, adhesives, and rheology modifiers .
- ATBS (Acrylamide tertiary-butyl sulfonic acid) finds use in water treatment plants, acrylic fibers, oilfields, latex, and adhesives .
Specific Applications of Acrylamide Tertiary Butyl Sulfonic Acid (ATBS):
- Oil Recovery: ATBS is primarily used in the oil recovery industry, requiring the highest purity grade . Due to its thermal and hydrolytic stability, it is suited for harsh oilfield environments . It functions as a scale inhibitor, friction reducer, non-retarding fluid control agent, and for water control in drilling operations .
- Adhesives: ATBS enhances the thermal-mechanical properties and adhesive strength of adhesives .
- Polymers: Polymers containing ATBS are used in diapers, lotions, and personal care products due to their water retention capacity, electrical conductivity, slipperiness, and lubricity . They are also used in agriculture as water retention agents because they are super absorbent .
- Building Materials: Polymers containing ATBS improve dispersibility and lubricity, making them useful as flow control auxiliaries in building materials .
- Detergents and Cleaners: Polymers containing 2-Acrylamido 2-methylpropanesulfonic Acid enhance the effectiveness of detergents and cleaners by improving hydrophilicity, dispersibility, and lubricity .
Production of ATBS:
- ATBS is produced through the Ritter reaction of acrylonitrile with isobutylene in the presence of sulfuric acid and water . The mixture is heated to obtain 2-acrylamido-2-methyl propane sulfonic acid .
Other uses
Mechanism of Action
The mechanism of action of sulfamic acid, (1,1-dimethylethyl)-, involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfamic acid group can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity . The compound can also participate in acid-base reactions, contributing to its versatility in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The tert-butyl sulfamic acid can be compared to other sulfonic acid derivatives, particularly naphthalenesulfonic acids () and parent sulfamic acid (). Key distinctions include:
| Compound Name | Core Structure | Substituent/R Group | Key Properties |
|---|---|---|---|
| Sulfamic acid, (1,1-dimethylethyl)- | Benzenesulfonic acid | tert-butyl (-C(CH₃)₃) | High steric bulk, moderate lipophilicity |
| Naphthalenesulfonic acid, dinonyl- | Naphthalene | dinonyl (-C₉H₁₉) | High lipophilicity, surfactant properties |
| Naphthalenesulfonic acid, bis(1-methylethyl)- | Naphthalene | isopropyl (-CH(CH₃)₂) | Intermediate lipophilicity, dispersant |
| Sulfamic acid (parent compound) | Benzenesulfonic acid | -NH₂ | High water solubility, strong acidity |
- Steric Effects : The tert-butyl group in (1,1-dimethylethyl)-sulfamic acid may hinder substrate access in catalytic reactions compared to less bulky analogs like parent sulfamic acid .
- Lipophilicity: Dinonyl-substituted naphthalenesulfonic acids (CAS 25322-17-2) exhibit greater lipophilicity, making them suitable for surfactant applications, whereas tert-butyl sulfamic acid balances moderate lipophilicity with reactivity .
Q & A
Q. How to optimize reaction conditions for synthesizing tert-butyl sulfamic acid with high enantiomeric purity?
- Methodological Answer :
- Chiral catalysts : Use BINOL-derived phosphoric acids for asymmetric sulfamation.
- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for improved stereocontrol.
- Chiral HPLC with amylose-based columns to quantify enantiomeric excess (ee).
- Circular dichroism (CD) for absolute configuration confirmation .
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